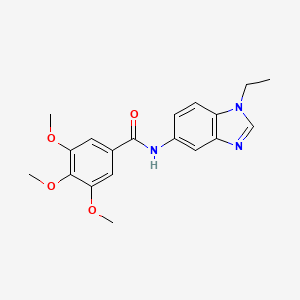
N-(1-ethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE: is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, which is further substituted with three methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Ethylation: The benzodiazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with Trimethoxybenzoyl Chloride: The ethylated benzodiazole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use as a pharmaceutical intermediate.
- Explored for its role in drug design and development.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
- N-(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZOATE
- N-(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)-3,4,5-TRIMETHOXYBENZAMINE
Uniqueness:
- The presence of the ethyl group on the benzodiazole ring distinguishes it from its methylated counterpart, potentially altering its biological activity and chemical reactivity.
- The trimethoxybenzamide moiety provides unique steric and electronic properties, influencing its interaction with molecular targets.
特性
分子式 |
C19H21N3O4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(1-ethylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-5-22-11-20-14-10-13(6-7-15(14)22)21-19(23)12-8-16(24-2)18(26-4)17(9-12)25-3/h6-11H,5H2,1-4H3,(H,21,23) |
InChIキー |
KHEAOGNOVQLRMB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime](/img/structure/B11566214.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566215.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11566216.png)
![5-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11566220.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11566235.png)
![2-(4-Methylbenzenesulfonamido)-N-({N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11566239.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11566242.png)
![N'-[(E)-(Naphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11566243.png)
![8-[(2-aminophenyl)sulfanyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11566245.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11566246.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11566260.png)
![3-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methylbenzamide](/img/structure/B11566268.png)
![2-[(E)-[(4-Ethoxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11566272.png)
